molecular formula C11H17NO7 B1238644 2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid

2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid

Cat. No. B1238644
M. Wt: 275.25 g/mol
InChI Key: ZFEGYUMHFZOYIY-YVNCZSHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-anhydro-N-acetyl-beta-muramic acid is an anhydrohexose derivative that is the 1,6-anhydro-derivative of N-acetyl-beta-muramic acid. It derives from a N-acetyl-beta-D-muramic acid. It is a conjugate acid of a 1,6-anhydro-N-acetyl-beta-muramate.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Building Block for δ-Sugar Amino Acid Synthesis : A study by Defant et al. (2011) utilized a similar bicyclic lactone obtained from cellulose as a chiral building block in preparing a new δ-sugar amino acid. This amino acid, an isoster of dipeptide glycine-alanine, holds potential for developing new peptidomimetics with conformationally restricted structures (Defant et al., 2011).

  • Synthesis of Complex Molecular Structures : Gerber and Vogel (2001) demonstrated the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, showing the utility of similar bicyclic structures in constructing complex molecular architectures (Gerber & Vogel, 2001).

  • Fungal Peroxygenase Catalyzed Reactions : Kinne et al. (2009) explored the use of fungal peroxygenase in regioselective hydroxylation of compounds, including a study on a structurally related compound. This highlights the potential for enzymatic synthesis and modification of complex organic molecules (Kinne et al., 2009).

Potential Biological and Pharmacological Applications

  • Novel Octulosonic Acid Derivatives : Takenaka and Ono (2003) identified novel octulosonic acid derivatives with a 6,8-dioxabicyclo[3.2.1]octane skeleton, a structure related to 2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid, in the roots of Smallanthus sonchifolius. These compounds could have potential biological significance (Takenaka & Ono, 2003).

  • Hydroxycinnamic Acid-Maillard Reaction Products : Jiang et al. (2009) identified products from reactions involving hydroxycinnamic acids that included a bicyclic structure similar to the compound of interest. These findings contribute to understanding the chemistry of Maillard reaction products in food science and potential health implications (Jiang et al., 2009).

  • Bicyclic α,α'-Dichloro Ketones in Organic Synthesis : Föhlisch et al. (2001) investigated the solvolysis of bicyclic α,α'-dichloro ketones, which may provide insights into the reactivity and potential applications of similar bicyclic structures in organic synthesis (Föhlisch et al., 2001).

properties

Product Name

2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid

Molecular Formula

C11H17NO7

Molecular Weight

275.25 g/mol

IUPAC Name

(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoic acid

InChI

InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/t4-,6-,7-,8-,9-,11-/m1/s1

InChI Key

ZFEGYUMHFZOYIY-YVNCZSHWSA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C

SMILES

CC(C(=O)O)OC1C(C2OCC(C1O)O2)NC(=O)C

Canonical SMILES

CC(C(=O)O)OC1C(C2OCC(C1O)O2)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid
Reactant of Route 2
2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid
Reactant of Route 3
2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid
Reactant of Route 5
2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid
Reactant of Route 6
2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid

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